4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid is a complex organic compound characterized by the presence of an amino group attached to a triazole ring, which is further connected to two benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid typically involves the reaction of 4-amino-1,2,4-triazole with benzoic acid derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form different triazoline derivatives.
Substitution: The benzoic acid moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
Major products formed from these reactions include nitro-substituted triazole derivatives, reduced triazoline compounds, and various substituted benzoic acid derivatives .
Scientific Research Applications
4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Medicine: Explored for its antifungal and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the benzoic acid groups can interact with cell membranes and other biological structures . This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
4,4’-Dibenzoic acid: Lacks the triazole ring but shares the benzoic acid moieties.
4-Amino-3,5-dimethyl-1,2,4-triazole: A triazole derivative with additional methyl groups, affecting its reactivity and properties.
Uniqueness
4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid is unique due to its combination of the triazole ring and benzoic acid groups, providing a versatile scaffold for various chemical modifications and applications. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
4-[4-amino-5-(4-carboxyphenyl)-1,2,4-triazol-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c17-20-13(9-1-5-11(6-2-9)15(21)22)18-19-14(20)10-3-7-12(8-4-10)16(23)24/h1-8H,17H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGGBYRIRLOQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.